molecular formula C19H24N2O2 B1385086 N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020057-75-3

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Cat. No.: B1385086
CAS No.: 1020057-75-3
M. Wt: 312.4 g/mol
InChI Key: NGMRGXOCOPTIFB-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide is an acetamide derivative featuring a 4-amino-2-methylphenyl group linked via an acetamide bridge to a 4-(tert-butyl)phenoxy moiety. This structure combines a polar aromatic amine with a bulky tert-butyl substituent, which may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-11-15(20)7-10-17(13)21-18(22)12-23-16-8-5-14(6-9-16)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMRGXOCOPTIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₄N₂O₂
  • Molecular Weight : 312.42 g/mol
  • Functional Groups :
    • Amino group (-NH₂)
    • Methyl group (-CH₃)
    • Phenoxy group (C₆H₅O)

The compound's unique structural features position it as a candidate for various therapeutic applications due to its ability to interact with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of specific enzymes or disruption of cell membrane integrity in pathogenic microorganisms.

  • Case Studies :
    • In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.

  • Research Findings :
    • A study reported an IC₅₀ value of approximately 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity .
    • Mechanistic studies suggest that the presence of the tert-butyl group enhances its interaction with cellular receptors involved in tumor growth regulation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Phenoxyacetamide Moiety :
    • Reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to yield 4-tert-butylphenoxyacetic acid.
    • Conversion of this acid to its acyl chloride using thionyl chloride.
  • Coupling Reaction :
    • The acyl chloride is then reacted with 4-amino-2-methylphenylamine in the presence of a base (e.g., triethylamine) to form the desired amide .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
N-(4-Amino-2-methylphenyl)-acetamideLacks phenoxy groupDifferent chemical properties; lower biological activity
N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamideContains amino group at 5-positionPotentially different reactivity; moderate biological activity
N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamideSimilar structure but with tert-pentyl instead of tert-butylVariations in biological activity due to alkyl group differences

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide has been investigated for various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates potential anticancer effects, possibly through mechanisms involving enzyme inhibition or modulation of signal transduction pathways .

Biological Studies

The compound's ability to interact with biological systems makes it suitable for:

  • Enzyme Interaction Studies : Its amide functionality allows it to engage in hydrogen bonding and hydrophobic interactions with enzymes, which could be pivotal in understanding its mechanism of action.
  • Therapeutic Research : Given its structural similarities to known pharmaceuticals, it is being explored for anti-inflammatory and analgesic effects.

Synthetic Chemistry

In synthetic chemistry, this compound serves as:

  • A Building Block : It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with enhanced properties .

Material Science

The compound's unique structural characteristics may also find applications in material science, particularly in the development of specialty chemicals and polymers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The tert-butyl group in the target compound differentiates it from analogs with alternative substituents. Key comparisons include:

Table 1: Substituent Effects on Physical Properties
Compound Name Substituent (R) Melting Point (°C) Yield (%) Rf Value Notes Reference
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide 4-(tert-butyl)phenoxy Not reported Not reported Not reported High lipophilicity inferred
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide (CAS 954579-82-9) 4-isopropylphenoxy Not reported Not reported Not reported Reduced steric bulk vs. tert-butyl
Compound 30 () n-butyl 75 82 0.32 Higher yield, lower melting point
Compound 31 () 1-hydroxy-2-methylpropan-2-yl 84 54 0.28 Polar hydroxyl group lowers yield
Compound V2 () 3-methoxyphenyl 220–222 79 Not reported Thiazolidinedione core enhances rigidity

Key Observations :

  • Polarity : Hydroxyl or methoxy substituents (e.g., Compound 31, V2) reduce lipophilicity but may improve solubility .
  • Synthetic Efficiency : Yields vary significantly (54–82%), with n-butyl derivatives (Compound 30) achieving higher efficiency due to simpler reaction pathways .
Anti-inflammatory and Metabolic Activity:
  • Thiazolidinedione Derivatives (–3) : Compounds V2–V6 and 73–75 incorporate a 2,4-dioxothiazolidin-5-ylidene group, enabling potent anti-inflammatory and hypoglycemic activity. For example, Compound 73 showed superior anti-inflammatory activity compared to indomethacin . In contrast, the target compound lacks this heterocyclic core, suggesting divergent biological targets .
Receptor Modulation (A2A Adenosine, Purine-Linked):
  • Purine-Linked Acetamides (): Compounds 4–9 and N-(2-Aminoethyl)-2-(4-(2,6-dioxopurin-8-yl)phenoxy)acetamide feature bulky substituents (e.g., cyclohexyl, pyrazolyl) that enhance binding to adenosine receptors. The tert-butyl group in the target compound may similarly improve receptor affinity through hydrophobic interactions .

Preparation Methods

Synthesis of 2-[4-(tert-butyl)-phenoxy]acetyl Chloride Intermediate

  • Starting Material: 4-(tert-butyl)phenol
  • Step: Etherification with chloroacetic acid or its derivatives to form 2-[4-(tert-butyl)-phenoxy]acetic acid
  • Conversion: The acid is converted into the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
  • Reaction Conditions:
    • Solvent: Anhydrous dichloromethane or chloroform
    • Temperature: 0 °C to room temperature
    • Time: 1–2 hours until completion

This intermediate is crucial as the acyl donor for the subsequent amidation.

Amidation with 4-Amino-2-methylaniline

  • Reagents:
    • 4-Amino-2-methylaniline (nucleophilic amine)
    • 2-[4-(tert-butyl)-phenoxy]acetyl chloride (acyl chloride)
    • Base: Triethylamine or pyridine to neutralize HCl formed
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Procedure:
    • The amine is dissolved in the solvent with the base at 0 °C to control reactivity.
    • The acyl chloride is added dropwise under stirring.
    • The mixture is stirred for several hours at room temperature to ensure complete reaction.
  • Work-up:
    • The reaction mixture is washed with aqueous acid and base to remove impurities.
    • The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Alternative Synthetic Approach: Direct Alkylation

According to patent CN103641731A, alkylation methods involving dialkyl sulfate reagents in the presence of bases can be employed to modify phenylacetamide compounds, potentially improving yield and purity by minimizing secondary amide formation. Although this patent focuses on related phenylacetamide compounds, the approach can be adapted for this target molecule by careful selection of alkylating agents and reaction conditions.

Reaction Conditions and Optimization Parameters

Step Reagents/Conditions Notes
Etherification 4-(tert-butyl)phenol + chloroacetic acid derivative Acid chloride intermediate formation
Acid chloride formation Thionyl chloride, anhydrous solvent, 0 °C to RT Ensure dryness to prevent hydrolysis
Amidation 4-Amino-2-methylaniline + acid chloride + base Low temperature addition to control exotherm
Solvent Dichloromethane, THF Aprotic solvents preferred
Base Triethylamine, pyridine Neutralizes HCl, facilitates reaction
Reaction time 3–5 hours Monitored by TLC or HPLC
Purification Recrystallization, chromatography Achieves high purity

Research Findings and Yield Data

  • Yield: Reported yields for similar phenylacetamide syntheses range from 75% to 90%, depending on purity and reaction scale.
  • Purity: High purity (>98%) is achievable with proper recrystallization and chromatographic techniques.
  • Reaction Efficiency: Use of dry solvents and controlled temperature is critical to minimize side reactions such as hydrolysis or over-alkylation.
  • Scalability: The method is amenable to scale-up with appropriate stirring and temperature control.

Summary Table of Preparation Method

Preparation Step Key Reagents/Conditions Outcome/Remarks
1. Etherification 4-(tert-butyl)phenol + chloroacetic acid Formation of phenoxyacetic acid
2. Acid Chloride Formation Thionyl chloride, anhydrous solvent, 0 °C to RT Acid chloride intermediate
3. Amidation 4-Amino-2-methylaniline + acid chloride + base Formation of target amide
4. Purification Recrystallization or chromatography High purity final product

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with substituted phenols and acetamide derivatives. A common approach includes:

  • Step 1: Alkylation of 4-(tert-butyl)phenol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃) in anhydrous acetone to form the phenoxyacetamide intermediate .
  • Step 2: Coupling the intermediate with 4-amino-2-methylaniline via nucleophilic substitution or amidation. Catalysts like piperidine or DCC (dicyclohexylcarbarbodiimide) may enhance yield .
  • Characterization: Intermediates are validated using ¹H/¹³C NMR (to confirm aromatic substitution patterns and amide bond formation), IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (to verify molecular ion peaks) .

Basic: How is the purity and structural integrity of this compound confirmed in academic research?

Answer:
Rigorous analytical workflows are employed:

  • Chromatography: HPLC or TLC with UV detection ensures ≥95% purity .
  • Spectroscopy:
    • ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm), tert-butyl groups (δ 1.3 ppm, singlet), and methyl groups on the aniline moiety (δ 2.2 ppm) .
    • High-resolution mass spectrometry (HRMS) confirms the exact mass (e.g., C₁₉H₂₄N₂O₃: calculated 352.18, observed 352.17) .
  • X-ray crystallography may resolve crystal packing and hydrogen-bonding networks in single crystals .

Advanced: How do reaction conditions (solvent, catalyst, temperature) impact the yield of this compound?

Answer:
Optimization studies reveal:

  • Solvent: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates, while ethanol/water mixtures reduce side reactions .
  • Catalyst: Piperidine increases amidation efficiency by deprotonating the amine nucleophile, whereas KI in acetone enhances phenoxide ion formation during alkylation .
  • Temperature: Reflux (70–80°C) accelerates reaction kinetics but may degrade thermally sensitive tert-butyl groups. Lower temperatures (40–50°C) are preferred for stability .
    Contradictions exist in catalyst choice: Some protocols avoid KI due to iodine contamination risks, favoring K₂CO₃ alone .

Advanced: What strategies are used to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:
Discrepancies often arise from:

  • Tautomerism: The acetamide group may exhibit keto-enol tautomerism, causing split peaks in NMR. Deuterated DMSO or variable-temperature NMR can suppress this .
  • Impurity profiling: LC-MS identifies byproducts (e.g., unreacted phenol or hydrolyzed acetamide).
  • Computational validation: DFT calculations (e.g., Gaussian) predict NMR chemical shifts, cross-validating experimental data .

Advanced: How are derivatives of this compound synthesized for structure-activity relationship (SAR) studies?

Answer:
Key modifications include:

  • Phenoxy group substitution: Reacting 2-chloroacetamide intermediates with substituted phenols (e.g., nitro, fluoro) under SN2 conditions .
  • Amine functionalization: Reductive amination or Schiff base formation with aldehydes introduces diversity at the 4-amino position .
  • Biological relevance: Derivatives are screened for antimicrobial or antitumor activity via in vitro assays (e.g., MIC testing, MTT cell viability) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
  • First aid: For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity or crystallinity?

Answer:

  • Reactivity: The bulky tert-butyl group reduces nucleophilic attack at the para position, necessitating elevated temperatures for reactions .
  • Crystallinity: Enhanced van der Waals interactions from tert-butyl groups promote crystal lattice stability, aiding X-ray analysis .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix interference: Plasma proteins may bind the compound, requiring protein precipitation with acetonitrile before LC-MS/MS analysis .
  • Detection limits: Low volatility complicates GC-MS; instead, UPLC with a C18 column and ESI+ ionization improves sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

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